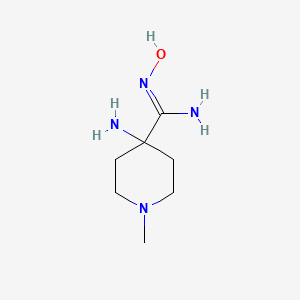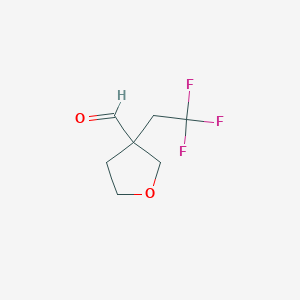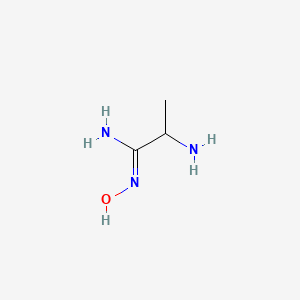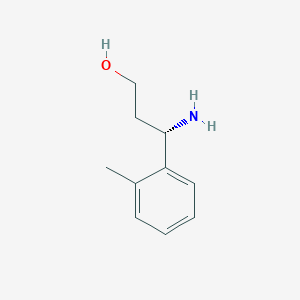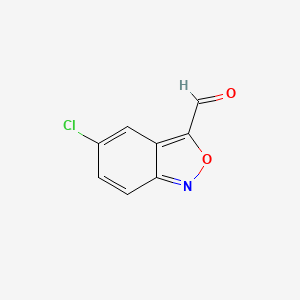
5-Chloro-2,1-benzoxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,1-benzoxazole-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro substituent at the 5-position and an aldehyde group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,1-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde. One common method includes the use of 2-amino-4-chlorophenol and chloral in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) have been employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,1-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro substituent.
Major Products Formed
Oxidation: 5-Chloro-2,1-benzoxazole-3-carboxylic acid.
Reduction: 5-Chloro-2,1-benzoxazole-3-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,1-benzoxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-2,1-benzoxazole-3-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell proliferation and survival. By targeting these enzymes, the compound can exert its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-mercaptobenzoxazole: Similar structure but contains a mercapto group instead of an aldehyde group.
5-Chloro-2,1-benzoxazole-3-carboxylic acid: Oxidized form of 5-Chloro-2,1-benzoxazole-3-carbaldehyde.
5-Chloro-2,1-benzoxazole-3-methanol: Reduced form of this compound.
Uniqueness
The presence of both a chloro substituent and an aldehyde group in this compound makes it a versatile compound for various chemical reactions. Its unique structure allows for diverse functionalization and applications in different fields of research and industry.
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
5-chloro-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-5-1-2-7-6(3-5)8(4-11)12-10-7/h1-4H |
InChI Key |
ZRJKYFOCLXQAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC(=C2C=C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


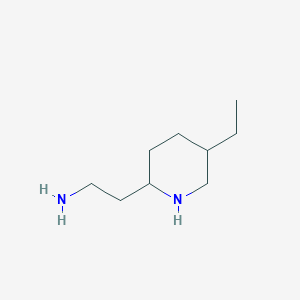
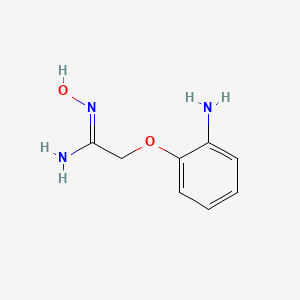
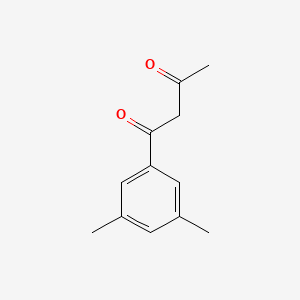
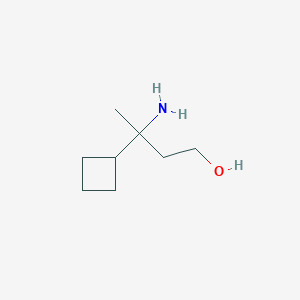
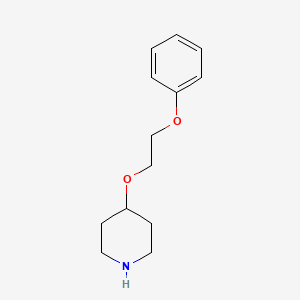
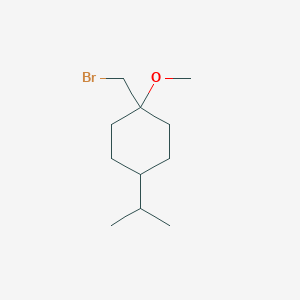


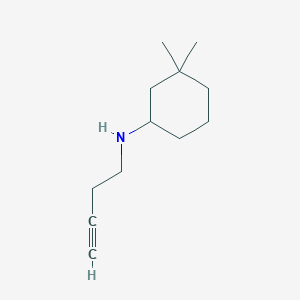
![1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol](/img/structure/B15273148.png)
